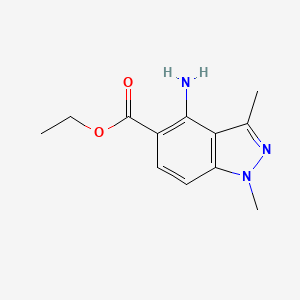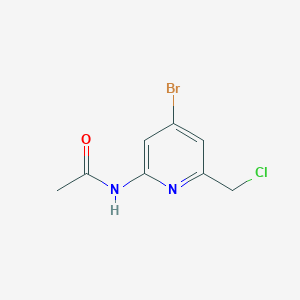![molecular formula C11H10F3NO2 B14847831 7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B14847831.png)
7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE is an organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a trifluoromethoxy group attached to the benzene ring, which is fused to a seven-membered azepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a trifluoromethoxy-substituted benzene derivative with an appropriate amine can lead to the formation of the desired benzazepine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE: Similar structure but with a bromo group instead of a trifluoromethoxy group.
7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE: Contains a chloro group, offering different chemical properties and reactivity.
Uniqueness
The presence of the trifluoromethoxy group in 7-TRIFLUOROMETHOXY-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE imparts unique electronic and steric properties, making it distinct from its bromo and chloro analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity .
Eigenschaften
Molekularformel |
C11H10F3NO2 |
|---|---|
Molekulargewicht |
245.20 g/mol |
IUPAC-Name |
7-(trifluoromethoxy)-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)17-7-3-4-9-8(6-7)10(16)2-1-5-15-9/h3-4,6,15H,1-2,5H2 |
InChI-Schlüssel |
DQUODFYKHANIJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C(C=CC(=C2)OC(F)(F)F)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)





![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)

![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)


